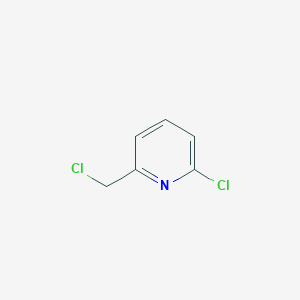

2-Chloro-6-(chloromethyl)pyridine

Übersicht

Beschreibung

2-Chloro-6-(chloromethyl)pyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is one of three isomeric chloromethylpyridines, along with 3- and 4-chloromethylpyridine . It is an alkylating agent and a precursor to pyridine-containing ligands .

Molecular Structure Analysis

The molecular formula of this compound is C6H5Cl2N . The InChI code is 1S/C6H5Cl2N/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known to be an alkylating agent .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 162.02 . The compound should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

2-Chloro-6-(chloromethyl)pyridine serves as a precursor in the synthesis of pincer ligands, such as 2,6-bis((phenylseleno)methyl)pyridine, which have been utilized in the formation of palladium(II) complexes. These complexes exhibit high catalytic activity for the Heck reaction, an important carbon-carbon coupling process in organic synthesis (Das et al., 2009).

Coordination Chemistry

2,6-Bis(pyrazolyl)pyridines and related ligands, derived from derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have shown versatility as terpyridine analogues in coordination chemistry. These compounds are involved in the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions, demonstrating the utility of this compound in the field of coordination chemistry and materials science (Halcrow, 2005).

Electronic Materials

The chloromethyl groups in compounds like 2,2′-dichlorodiethyl ether and poly(epichlorhydrin) have been utilized to quaternize pyridine derivatives, leading to the formation of simple and complex salts with TCNQ (tetracyanoquinodimethane). These salts exhibit unique electrical conductivity properties, making this compound relevant in the synthesis of electronic materials (Bruce & Herson, 1967).

Synthesis of Complex Molecules

The synthesis of 2-chloro-6-(trichloromethyl)pyridine, a derivative of this compound, has been achieved through the chlorination of 2-methylpyridine hydrochloride. This process involves the use of triethanolamine and benzoylperoxide as catalysts, demonstrating the compound's utility in the synthesis of complex molecules for various applications, including agrochemicals and pharmaceuticals (Huang Xiao-shan, 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that 2-chloro-6-(chloromethyl)pyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is an alkylating agent , which suggests that it may interact with various biological molecules, such as DNA, RNA, and proteins, by transferring its alkyl group .

Mode of Action

As an alkylating agent, this compound can transfer its alkyl group to its targets . This alkylation can lead to changes in the structure and function of the target molecules, potentially disrupting their normal biological activities .

Biochemical Pathways

Given its alkylating properties, it can be inferred that it may interfere with various biochemical processes, such as dna replication, rna transcription, and protein synthesis, by alkylating the involved molecules .

Pharmacokinetics

It is soluble in ethanol , which suggests that it may be absorbed in the body when administered orally or topically

Result of Action

As an alkylating agent, it can cause structural and functional changes in its target molecules, potentially leading to disruptions in various biological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature, as it is recommended to be stored at temperatures between 2-8°C in an inert atmosphere . Additionally, its solubility in ethanol suggests that its absorption and distribution in the body may be influenced by the presence of ethanol or similar solvents

Biochemische Analyse

Biochemical Properties

It is known that chloromethylpyridines, including 2-Chloro-6-(chloromethyl)pyridine, are alkylating agents Alkylating agents can form covalent bonds with biomolecules such as enzymes and proteins, potentially altering their function

Cellular Effects

Given its role as an alkylating agent , it may influence cell function by modifying proteins and other biomolecules. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism. Specific details about these effects are currently lacking in the literature.

Molecular Mechanism

As an alkylating agent , it likely exerts its effects at the molecular level by forming covalent bonds with biomolecules, potentially leading to changes in their function This could result in enzyme inhibition or activation, changes in gene expression, and other molecular effects

Eigenschaften

IUPAC Name |

2-chloro-6-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKDPJQJCMVQFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574652 | |

| Record name | 2-Chloro-6-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78846-88-5 | |

| Record name | 2-Chloro-6-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

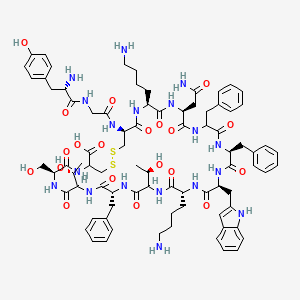

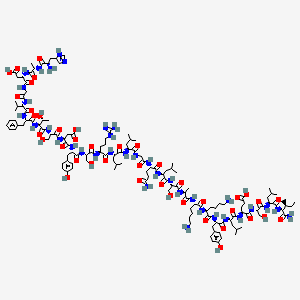

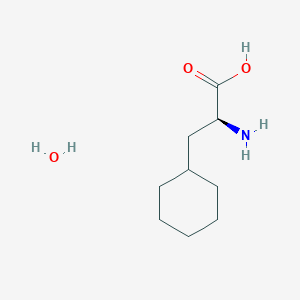

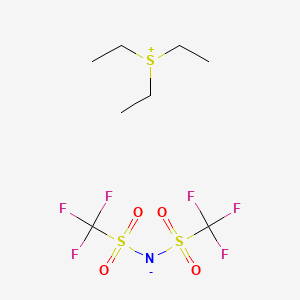

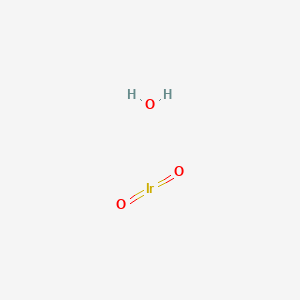

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid](/img/no-structure.png)